molecular formula C16H27NO3S B13380289 N-(sec-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide

N-(sec-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide

Cat. No.: B13380289
M. Wt: 313.5 g/mol
InChI Key: HNZMLCZYVPIURK-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide is an organic compound characterized by its complex structure, which includes a sec-butyl group, an ethoxy group, an isopropyl group, and a methylbenzenesulfonamide moiety

Properties

Molecular Formula

C16H27NO3S

Molecular Weight

313.5 g/mol

IUPAC Name

N-butan-2-yl-2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H27NO3S/c1-7-13(6)17-21(18,19)16-10-14(11(3)4)12(5)9-15(16)20-8-2/h9-11,13,17H,7-8H2,1-6H3

InChI Key

HNZMLCZYVPIURK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of organolithium reagents, which are known for their high reactivity and ability to form carbon-lithium bonds . The Williamson Ether Synthesis is another method that can be employed to introduce the ethoxy group through nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and isopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(sec-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a reagent in organic synthesis to introduce sulfonamide groups into target molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the hydrophobic groups (sec-butyl, ethoxy, and isopropyl) can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(sec-butyl)-2-ethoxy-5-isopropylbenzenesulfonamide: Similar structure but lacks the methyl group.

    N-(sec-butyl)-2-ethoxy-4-methylbenzenesulfonamide: Similar structure but lacks the isopropyl group.

    N-(sec-butyl)-5-isopropyl-4-methylbenzenesulfonamide: Similar structure but lacks the ethoxy group.

Uniqueness

The presence of the sec-butyl, ethoxy, isopropyl, and methyl groups in a single molecule allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

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